![molecular formula C12H14N2O5 B1404471 ethyl N-(4-acetyl-2-nitrophenyl)glycinate CAS No. 1293926-69-8](/img/structure/B1404471.png)
ethyl N-(4-acetyl-2-nitrophenyl)glycinate
Overview
Description
Ethyl N-(4-acetyl-2-nitrophenyl)glycinate is a chemical compound with the molecular formula C12H14N2O5 . It has a molecular weight of 266.25 g/mol . This compound is not intended for human or veterinary use, but for research purposes only.
Physical And Chemical Properties Analysis
Ethyl N-(4-acetyl-2-nitrophenyl)glycinate has a molecular weight of 266.25 g/mol . Other physical and chemical properties are not directly provided in the search results.Scientific Research Applications
Antimicrobial Agent Development
Ethyl N-(4-acetyl-2-nitrophenyl)glycinate: has been utilized in the synthesis of 1,3,4-thiadiazole derivatives , which are known for their potent antimicrobial properties . These derivatives have shown effectiveness against a range of microbial species, including E. coli , B. mycoides , and C. albicans . The compound’s role in the development of new antimicrobial agents is crucial, especially in the face of rising antibiotic resistance.
Anticancer Research
The compound serves as a precursor in the creation of molecules with potential antiproliferative effects . Research has indicated that derivatives of ethyl N-(4-acetyl-2-nitrophenyl)glycinate could be effective against certain cancer cell lines, including breast adenocarcinoma . This opens up possibilities for its use in cancer treatment research, particularly in drug resistance scenarios.
Chemical Synthesis
In the realm of chemical synthesis, ethyl N-(4-acetyl-2-nitrophenyl)glycinate is a valuable starting material for various nitrogen, oxygen, sulfur, and selenium-containing compounds . Its versatility in reactions makes it a significant compound for synthesizing a wide array of chemical entities with diverse applications.
Enzymatic Reaction Studies
The compound is also used in studies involving chemo-enzymatic processes . It can be part of a procedure combining chemical synthesis with biocatalytic steps, leading to the production of specific glycosides. This is particularly relevant in the study of enzymatic selectivity and efficiency.
Molecular Docking and Modelling
Ethyl N-(4-acetyl-2-nitrophenyl)glycinate: derivatives have been employed in molecular docking studies to understand their interaction with biological receptors . This is crucial for rational drug design, where the binding affinity and mode of action of potential drugs are predicted.
Pharmacological Activity Profiling
The compound’s derivatives are studied for their broad pharmacological activities, including anthelmintic, antiarthropodal, and fungicidal activities . This profiling helps in identifying new therapeutic agents with specific biological properties.
Analytical Chemistry
In analytical chemistry, ethyl N-(4-acetyl-2-nitrophenyl)glycinate can be used as a standard or reference compound for NMR, IR, MS, and elemental analysis . This aids in the characterization and identification of chemical substances.
properties
IUPAC Name |
ethyl 2-(4-acetyl-2-nitroanilino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-3-19-12(16)7-13-10-5-4-9(8(2)15)6-11(10)14(17)18/h4-6,13H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIBUYVHXXZMIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-(4-acetyl-2-nitrophenyl)glycinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.